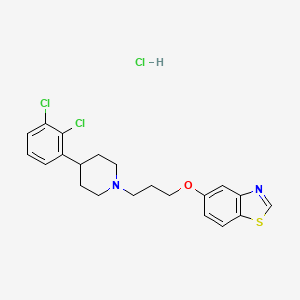

UNC9994 hydrochloride

Description

BenchChem offers high-quality UNC9994 hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about UNC9994 hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-[3-[4-(2,3-dichlorophenyl)piperidin-1-yl]propoxy]-1,3-benzothiazole;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22Cl2N2OS.ClH/c22-18-4-1-3-17(21(18)23)15-7-10-25(11-8-15)9-2-12-26-16-5-6-20-19(13-16)24-14-27-20;/h1,3-6,13-15H,2,7-12H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTDQOQYYKZUEEK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C2=C(C(=CC=C2)Cl)Cl)CCCOC3=CC4=C(C=C3)SC=N4.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23Cl3N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

457.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of UNC9994 Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

UNC9994 hydrochloride is a novel psychoactive compound, initially explored for its potential therapeutic applications. This document provides a comprehensive overview of its core mechanism of action, moving beyond initial hypotheses to its well-established role as a functionally selective β-arrestin-biased dopamine (B1211576) D2 receptor (D2R) agonist.[1][2][3] By selectively engaging specific downstream signaling pathways of the D2R, UNC9994 presents a unique pharmacological profile with implications for the development of next-generation antipsychotics. This guide synthesizes the current understanding of UNC9994, presenting key quantitative data, detailed experimental methodologies, and visual representations of its signaling cascades.

Core Mechanism of Action: A β-Arrestin-Biased D2R Agonist

UNC9994, an analog of the atypical antipsychotic aripiprazole, operates through a sophisticated mechanism of "functional selectivity" or "biased agonism" at the dopamine D2 receptor.[1][3][4] Unlike traditional dopamine agonists or antagonists that indiscriminately activate or block all signaling pathways downstream of the receptor, UNC9994 exhibits a preference for the β-arrestin pathway over the canonical G protein-mediated pathway.[2][4]

Specifically, UNC9994 functions as a partial agonist for the recruitment of β-arrestin-2 to the D2R.[1][3][5] This engagement of the β-arrestin pathway is crucial for its observed antipsychotic-like effects, which are significantly diminished in the absence of β-arrestin-2.[1][2] Concurrently, UNC9994 acts as an antagonist at the Gi-protein coupled pathway, effectively blocking the downstream effect of inhibiting cAMP production.[1][2][3][5] This dual action—activating one pathway while blocking another—is the hallmark of its mechanism and distinguishes it from many existing antipsychotic agents.[2] While primarily characterized by its β-arrestin bias, some studies have shown that UNC9994 can also act as a weak partial agonist for G protein-coupled inward rectifier (GIRK) channel activation, another G protein-mediated pathway.[6]

Quantitative Pharmacological Profile

The following tables summarize the key in vitro binding affinities and functional potencies of UNC9994, providing a quantitative basis for its pharmacological activity.

Table 1: Dopamine and Serotonin Receptor Binding Affinities and Functional Activities

| Receptor | Parameter | Value | Reference |

| Dopamine D2 Receptor (D2R) | Ki | 79 nM | [1] |

| EC50 (β-arrestin-2 recruitment) | <10 nM | [1][3] | |

| Serotonin Receptor 5HT2A | Ki | 25-512 nM (range for 5HT subtypes) | [1] |

| Functional Activity | Antagonist | [1] | |

| Serotonin Receptor 5HT2B | Ki | 25-512 nM (range for 5HT subtypes) | [1] |

| Functional Activity | Antagonist | [1] | |

| Serotonin Receptor 5HT2C | Ki | 25-512 nM (range for 5HT subtypes) | [1] |

| Functional Activity | Agonist | [1] | |

| Serotonin Receptor 5HT1A | Ki | 25-512 nM (range for 5HT subtypes) | [1] |

| Functional Activity | Agonist | [1] |

Table 2: Histamine Receptor Binding Affinity

| Receptor | Parameter | Value | Reference |

| Histamine H1 Receptor | Ki | 2.4 nM | [1] |

Table 3: In Vivo Dosing in Murine Models

| Dose | Route of Administration | Animal Model | Observed Effect | Reference |

| 0.25 mg/kg | Intraperitoneal (i.p.) | Mouse (NMDAR deficit model) | Reduction of hyperactivity when co-administered with haloperidol (B65202) | [7][8] |

| 2 mg/kg | Intraperitoneal (i.p.) | Mouse | Inhibition of PCP-induced hyperlocomotion | [1] |

| 10 mg/kg | Intraperitoneal (i.p.) | Mouse | Assessed for effects on amphetamine-induced hyperlocomotion | [9] |

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the signaling pathways modulated by UNC9994 and a typical experimental workflow for its evaluation.

Caption: UNC9994's biased agonism at the D2R.

Caption: A typical preclinical evaluation workflow for UNC9994.

Key Experimental Protocols

A detailed understanding of the experimental methodologies is crucial for interpreting the data on UNC9994. Below are outlines of the key assays used to elucidate its mechanism of action.

D2-Mediated cAMP Accumulation Assay[5][10]

-

Objective: To quantify the effect of UNC9994 on the Gi-protein signaling pathway of the D2R.

-

Cell Line: HEK293T cells expressing the dopamine D2 receptor and a GloSensor-22F cAMP biosensor.

-

Methodology:

-

Cells are plated in a suitable format (e.g., 96-well plates).

-

Cells are stimulated with isoproterenol (B85558) to increase basal cAMP levels.

-

UNC9994 is added at varying concentrations.

-

The change in luminescence, which is proportional to the cAMP concentration, is measured.

-

A decrease in the isoproterenol-stimulated cAMP level would indicate agonist activity at the Gi-coupled pathway. UNC9994 does not show this activity.[5][10]

-

D2-Mediated β-Arrestin-2 Translocation (Tango) Assay[5]

-

Objective: To measure the ability of UNC9994 to induce the recruitment of β-arrestin-2 to the D2R.

-

Principle: This assay utilizes a chimeric receptor and a protease-cleavable transcription factor linked to β-arrestin. Ligand-induced arrestin recruitment leads to cleavage and subsequent expression of a reporter gene (e.g., luciferase).

-

Methodology:

-

Cells engineered for the Tango assay are treated with varying concentrations of UNC9994.

-

Following an incubation period, the expression of the reporter gene is quantified (e.g., by measuring luminescence).

-

An increase in the reporter signal indicates β-arrestin-2 recruitment. UNC9994 is a potent partial agonist in this assay.[5]

-

In Vivo Model of Psychosis: PCP-Induced Hyperlocomotion[5][11]

-

Objective: To assess the antipsychotic-like potential of UNC9994 in a rodent model.

-

Animal Model: Wild-type and β-arrestin-2 knockout mice.

-

Methodology:

-

Mice are pre-treated with UNC9994 or a vehicle control via intraperitoneal injection.

-

After a set period, locomotor activity is recorded in an open-field arena to establish a baseline.

-

The psychotomimetic agent phencyclidine (PCP) is administered to induce hyperlocomotion, a behavioral correlate of psychosis.

-

Locomotor activity is then recorded for an extended period.

-

A reduction in PCP-induced hyperlocomotion by UNC9994 in wild-type mice, and the absence of this effect in β-arrestin-2 knockout mice, supports its mechanism of action.[5][10]

-

Western Blotting for Downstream Signaling Molecules[12]

-

Objective: To investigate the impact of UNC9994 on intracellular signaling cascades downstream of D2R and NMDAR, particularly in the context of combination therapies.

-

Tissues: Prefrontal cortex (PFC) and striatum from animal models.

-

Methodology:

-

Following in vivo treatment with UNC9994 (alone or in combination with other drugs like haloperidol) in a relevant disease model (e.g., MK-801-treated mice), brain tissue is collected.

-

Proteins are extracted from the PFC and striatum.

-

Protein concentrations are determined to ensure equal loading.

-

Proteins are separated by size using SDS-PAGE and transferred to a membrane.

-

The membrane is probed with primary antibodies specific for phosphorylated forms of key signaling proteins, such as Akt (at Serine-473) and GSK3β (at Serine-9), as well as total protein antibodies for normalization.

-

Secondary antibodies conjugated to a detectable marker are used, and the protein bands are visualized and quantified.

-

This method can reveal how UNC9994 modulates specific signaling nodes. For instance, co-treatment of haloperidol with UNC9994 has been shown to reverse MK-801-induced effects on the phosphorylation of Akt at Serine-473.[8][11]

-

Conclusion and Future Directions

UNC9994 hydrochloride represents a significant advancement in the field of dopamine receptor pharmacology. Its mechanism as a β-arrestin-biased agonist at the D2R offers a compelling strategy for dissociating therapeutic effects from the side effects associated with conventional antipsychotics that modulate G-protein signaling. The data clearly indicate that UNC9994's antipsychotic-like properties are mediated through the β-arrestin pathway.

Future research should focus on a more detailed characterization of the downstream signaling events initiated by UNC9994-induced β-arrestin recruitment. A deeper understanding of its pharmacokinetic and pharmacodynamic profile in larger animal models will be essential for any potential clinical translation. Furthermore, exploring the therapeutic potential of UNC9994 in combination with other antipsychotic agents, as some studies have initiated, may reveal synergistic effects and new treatment paradigms for complex neuropsychiatric disorders like schizophrenia.[4][7][8][11]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Discovery of β-arrestin-biased dopamine D2 ligands for probing signal transduction pathways essential for antipsychotic efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. academic.oup.com [academic.oup.com]

- 5. Discovery of β-Arrestin–Biased Dopamine D2 Ligands for Probing Signal Transduction Pathways Essential for Antipsychotic Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The Beta-Arrestin-Biased Dopamine D2 Receptor Ligand, UNC9994, Is a Partial Agonist at G-Protein-Mediated Potassium Channel Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. biorxiv.org [biorxiv.org]

- 8. Combination of Haloperidol With UNC9994, β-arrestin-Biased Analog of Aripiprazole, Ameliorates Schizophrenia-Related Phenotypes Induced by NMDAR Deficit in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. projects.ctn.tecnico.ulisboa.pt [projects.ctn.tecnico.ulisboa.pt]

- 11. Combination of Haloperidol With UNC9994, β-arrestin-Biased Analog of Aripiprazole, Ameliorates Schizophrenia-Related Phenotypes Induced by NMDAR Deficit in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to UNC9994 Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

UNC9994 hydrochloride is a novel pharmacological tool extensively utilized in neuroscience and drug discovery research. It is a potent and selective β-arrestin-biased agonist for the dopamine (B1211576) D2 receptor (D2R).[1][2][3] This functional selectivity, favoring the β-arrestin signaling cascade over the canonical G-protein pathway, offers a unique avenue to dissect the distinct roles of these two pathways in both normal physiology and pathological states, particularly in the context of neuropsychiatric disorders like schizophrenia.[1][4] This document provides a comprehensive technical overview of UNC9994 hydrochloride, including its chemical properties, mechanism of action, key experimental data, and detailed protocols for its use in vitro and in vivo.

Chemical and Physical Properties

UNC9994 hydrochloride is a synthetic organic compound, an analog of the atypical antipsychotic aripiprazole.[2][3]

| Property | Value | Reference |

| Chemical Name | 5-(3-(4-(2,3-dichlorophenyl)piperidin-1-yl)propoxy)benzo[d]thiazole hydrochloride | [5] |

| Molecular Formula | C₂₁H₂₂Cl₂N₂OS · HCl | [5] |

| Molecular Weight | 457.84 g/mol | [5] |

| CAS Number | 2108826-33-9 | [1][5] |

| Parent CAS Number | 1354030-51-5 | [5] |

| Appearance | White to off-white solid | |

| Solubility | Soluble in DMSO | [5] |

Mechanism of Action: A Biased Agonist

UNC9994 hydrochloride exhibits a unique mechanism of action at the dopamine D2 receptor, a G-protein coupled receptor (GPCR). Unlike traditional agonists that activate both G-protein and β-arrestin signaling pathways, UNC9994 is a β-arrestin-biased agonist.[1][2][3] This means it preferentially activates the β-arrestin pathway while having minimal to no effect on the Gαi/o-mediated inhibition of adenylyl cyclase and subsequent cAMP production.[1][2][3]

This biased agonism is a critical feature, as the G-protein and β-arrestin pathways downstream of D2R are implicated in different physiological and behavioral responses. The antipsychotic effects of many drugs are thought to be mediated, at least in part, through β-arrestin signaling, while some of the undesirable side effects, such as extrapyramidal symptoms, are linked to G-protein pathway modulation.[4]

Signaling Pathway of UNC9994 at the D2 Receptor

Caption: UNC9994 preferentially activates β-arrestin signaling at the D2R.

Quantitative Data

The following tables summarize the binding affinities and functional activities of UNC9994 hydrochloride at various receptors, compiled from the literature.

Table 1: Receptor Binding Affinities (Ki, nM)

| Receptor | Ki (nM) | Reference |

| Dopamine D2 | 30 - 79 | [1][5] |

| Dopamine D3 | 17 | [1] |

| Serotonin 5-HT1A | High Affinity | [2] |

| Serotonin 5-HT2A | 25 - 512 | [2] |

| Serotonin 5-HT2B | 25 - 512 | [2] |

| Serotonin 5-HT2C | 25 - 512 | [2] |

Table 2: Functional Activity (EC50, nM)

| Assay | Receptor | EC50 (nM) | Emax (%) | Reference |

| β-arrestin-2 Recruitment | Dopamine D2 | 50 | - | [5] |

| Gi-regulated cAMP Production | Dopamine D2 | Inactive | - | [2] |

Experimental Protocols

Detailed methodologies for key experiments involving UNC9994 hydrochloride are provided below.

In Vitro Assays

This assay quantifies the recruitment of β-arrestin-2 to the D2 receptor upon ligand binding.

Principle: The Tango assay is a transcriptional-based reporter assay. A G-protein coupled receptor of interest is fused to a transcription factor, and β-arrestin is fused to a protease. Upon ligand-induced interaction of the receptor and β-arrestin, the protease cleaves the transcription factor, which then translocates to the nucleus and drives the expression of a reporter gene (e.g., luciferase).

Detailed Protocol:

-

Cell Culture and Transfection:

-

HEK293 cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

Cells are transiently co-transfected with plasmids encoding the D2 receptor-transcription factor fusion protein and the β-arrestin-2-protease fusion protein using a suitable transfection reagent (e.g., FuGENE HD).

-

-

Assay Plate Preparation:

-

24 hours post-transfection, cells are harvested and seeded into 384-well white, clear-bottom assay plates at a density of 20,000 cells per well.

-

Cells are allowed to adhere for at least 4-6 hours.

-

-

Compound Addition:

-

UNC9994 hydrochloride is serially diluted in assay buffer (e.g., HBSS with 20 mM HEPES) to achieve a range of final concentrations.

-

The compound dilutions are added to the cells, and the plates are incubated for 16-24 hours at 37°C in a humidified incubator.

-

-

Signal Detection:

-

After incubation, the assay plates are equilibrated to room temperature.

-

A luciferase substrate (e.g., Bright-Glo) is added to each well.

-

Luminescence is measured using a plate reader.

-

-

Data Analysis:

-

The luminescence signal is normalized to a vehicle control.

-

The dose-response curve is plotted, and the EC50 value is calculated using a non-linear regression model.

-

This assay measures the effect of UNC9994 on the Gαi/o-mediated inhibition of cAMP production.

Principle: The GloSensor™ cAMP assay utilizes a genetically engineered form of luciferase that contains a cAMP-binding domain. When intracellular cAMP levels increase, cAMP binds to the biosensor, causing a conformational change that results in increased light output. For Gαi/o-coupled receptors like D2R, activation leads to a decrease in forskolin-stimulated cAMP levels.

Detailed Protocol:

-

Cell Culture and Transfection:

-

HEK293T cells are cultured as described above.

-

Cells are transfected with a plasmid encoding the GloSensor™-22F cAMP biosensor. A stable cell line can also be generated.

-

-

Assay Plate Preparation:

-

Transfected cells are seeded into 384-well white, clear-bottom assay plates at a density of 20,000 cells per well and incubated overnight.

-

-

GloSensor™ Reagent Equilibration:

-

The culture medium is removed, and cells are incubated with the GloSensor™ cAMP Reagent in CO₂-independent medium for 2 hours at room temperature.

-

-

Compound Addition and Stimulation:

-

UNC9994 hydrochloride is pre-incubated with the cells for 15-30 minutes.

-

To stimulate cAMP production, a fixed concentration of forskolin (B1673556) (an adenylyl cyclase activator) is added to all wells (except for the negative control).

-

The plate is incubated for an additional 15-20 minutes at room temperature.

-

-

Signal Detection:

-

Luminescence is measured using a plate reader.

-

-

Data Analysis:

-

The luminescence signal is normalized to the forskolin-only control.

-

The inhibitory effect of UNC9994 on forskolin-stimulated cAMP production is determined.

-

In Vivo Assay

This is a widely used animal model to assess the antipsychotic-like activity of compounds.

Principle: The NMDA receptor antagonist phencyclidine (PCP) induces a hyperlocomotor state in rodents, which is considered to model certain aspects of psychosis in schizophrenia. Antipsychotic drugs can attenuate this PCP-induced hyperlocomotion.

Detailed Protocol:

-

Animals:

-

Male C57BL/6J mice (8-10 weeks old) are typically used.

-

Animals are housed under standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water.

-

Mice are habituated to the testing room for at least 1 hour before the experiment.

-

-

Drug Administration:

-

UNC9994 hydrochloride is dissolved in a suitable vehicle (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline).

-

Mice are administered UNC9994 hydrochloride or vehicle via intraperitoneal (i.p.) injection.

-

30 minutes after UNC9994 administration, mice are injected i.p. with PCP (e.g., 5 mg/kg) or saline.

-

-

Locomotor Activity Monitoring:

-

Immediately after the PCP injection, mice are placed individually into open-field arenas equipped with automated activity monitoring systems (e.g., infrared beams).

-

Locomotor activity (e.g., distance traveled, beam breaks) is recorded for a period of 60-120 minutes.

-

-

Data Analysis:

-

The total locomotor activity is calculated for each animal.

-

Statistical analysis (e.g., ANOVA followed by post-hoc tests) is used to compare the locomotor activity between different treatment groups.

-

Experimental Workflow

Caption: Workflow for in vitro and in vivo evaluation of UNC9994.

Synthesis

Conclusion

UNC9994 hydrochloride is an invaluable research tool for dissecting the complexities of dopamine D2 receptor signaling. Its β-arrestin-biased agonism provides a means to selectively probe the functional consequences of this pathway, which has significant implications for the development of novel therapeutics for schizophrenia and other neuropsychiatric disorders with improved efficacy and reduced side effects. The data and protocols presented in this guide are intended to facilitate the effective use of UNC9994 hydrochloride in both in vitro and in vivo research settings.

References

- 1. projects.ctn.tecnico.ulisboa.pt [projects.ctn.tecnico.ulisboa.pt]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Discovery of G Protein-biased D2 Dopamine Receptor Partial Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery of β-arrestin-biased dopamine D2 ligands for probing signal transduction pathways essential for antipsychotic efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The Beta-Arrestin-Biased Dopamine D2 Receptor Ligand, UNC9994, Is a Partial Agonist at G-Protein-Mediated Potassium Channel Activation - PMC [pmc.ncbi.nlm.nih.gov]

Delving into UNC9994 Hydrochloride: A Technical Guide to its Discovery and Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

UNC9994 hydrochloride has emerged as a significant research tool in the field of neuropsychopharmacology, particularly in the study of dopamine (B1211576) D2 receptor (D2R) signaling. This technical guide provides an in-depth overview of the discovery, development, and key experimental data related to UNC9994 hydrochloride. It is intended to serve as a comprehensive resource for researchers and drug development professionals interested in the nuanced modulation of the dopaminergic system.

UNC9994 is a synthetic, small-molecule ligand that was identified through a diversity-oriented modification of the aripiprazole (B633) scaffold.[1][2] It is characterized as a potent and selective β-arrestin-biased agonist at the dopamine D2 receptor.[1][2][3] This functional selectivity distinguishes it from traditional D2R ligands, which typically engage both G protein-dependent and β-arrestin-dependent signaling pathways. By preferentially activating the β-arrestin pathway while acting as an antagonist at the G protein (Gi/o) pathway, UNC9994 offers a unique pharmacological profile for dissecting the distinct roles of these signaling cascades in both normal physiology and pathological states, such as schizophrenia.[1][2][4]

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C24H29Cl3N4O2 | N/A |

| Molecular Weight | 523.87 g/mol | N/A |

| IUPAC Name | 7-(4-(4-(2,3-dichlorophenyl)piperazin-1-yl)butoxy)-2-methyl-1H-benzo[d]imidazol-4(3H)-one hydrochloride | N/A |

| SMILES | ClC1=C(Cl)C=CC=C1N2CCN(CCCCN3C4=C(C=C(O)C=C4)NC3=O)CC2.Cl | [5] |

| InChI | InChI=1S/C24H29Cl2N4O2.ClH/c1-26-21-18-12-11-17(32-13-5-4-10-29-14-16-30(15-14)19-8-6-7-9-20(19)25)22(27)23(18)28-24(26)31;/h6-9,11-12,28H,4-5,10,13-16H2,1-3H3;1H | [5] |

Mechanism of Action: β-Arrestin-Biased Agonism

The dopamine D2 receptor, a G protein-coupled receptor (GPCR), canonically signals through the Gi/o pathway, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. However, upon agonist binding, the D2R can also be phosphorylated by G protein-coupled receptor kinases (GRKs), which promotes the recruitment of β-arrestin proteins. This recruitment can lead to receptor desensitization and internalization, but also initiates a distinct, G protein-independent signaling cascade.

UNC9994 exemplifies the concept of "biased agonism" or "functional selectivity," where a ligand stabilizes a specific receptor conformation that preferentially activates one signaling pathway over another.[6][7][8] In the case of UNC9994, it acts as a partial agonist for the recruitment of β-arrestin-2 to the D2R, while simultaneously functioning as an antagonist of the Gi-mediated inhibition of cAMP production.[1][2][3] This unique profile allows for the selective investigation of the physiological and pathophysiological roles of the D2R/β-arrestin signaling pathway.

Quantitative In Vitro Pharmacology

The following tables summarize the key in vitro pharmacological data for UNC9994 hydrochloride and related compounds.

Table 1: Dopamine D2 Receptor Binding and Functional Activity

| Compound | D2R Binding Affinity (Ki, nM) | G-Protein Pathway (cAMP Inhibition) | β-Arrestin Recruitment (Tango Assay) | β-Arrestin Recruitment (DiscoveRx Assay) | β-Arrestin Recruitment (BRET Assay) | Reference |

| EC50 (nM) | Emax (%) | EC50 (nM) | Emax (%) | EC50 (nM) | ||

| UNC9994 | 79 | No Agonist Activity | - | 6.1 | 91 | 448 |

| Aripiprazole | <10 | 38 | 51 | 2.4 | 73 | 3.4 |

| Quinpirole | N/A | 3.2 | 100 | 2.0 | 100 | 56 |

Table 2: Serotonin (B10506) and Histamine Receptor Binding Affinities (Ki, nM)

| Compound | 5-HT1A | 5-HT2A | 5-HT2B | 5-HT2C | H1 | Reference |

| UNC9994 | 512 | 25 | 36 | 28 | 2.4 | [3] |

Experimental Protocols

Chemical Synthesis of UNC9994

A detailed, step-by-step synthesis protocol for UNC9994 is provided in the supplementary information of the primary discovery publication by Allen et al. (2011). The synthesis is a multi-step process starting from commercially available materials and involves standard organic chemistry transformations. Researchers should refer to this supplementary information for the complete, reproducible protocol.

In Vitro Assays

1. D2-Mediated cAMP Accumulation Assay (GloSensor™ Assay)

This assay measures the inhibition of isoproterenol-stimulated cAMP production via the Gi-coupled signaling pathway.

-

Cell Line: HEK293T cells stably expressing the human dopamine D2 receptor and a GloSensor™-22F cAMP plasmid.

-

Protocol Overview:

-

Plate cells in a 384-well white, clear-bottom plate and incubate overnight.

-

Aspirate the media and add the GloSensor™ cAMP reagent in CO2-independent media containing 10% FBS.

-

Equilibrate the plate at room temperature for 2 hours in the dark.

-

Add test compounds (e.g., UNC9994) at various concentrations.

-

After a 15-minute incubation, stimulate the cells with isoproterenol (B85558) (a β-adrenergic agonist that increases cAMP).

-

Measure luminescence immediately using a plate reader.

-

Data are normalized to the response of a full agonist (e.g., quinpirole).[1][9][10][11][12]

-

2. β-Arrestin-2 Recruitment Assay (Tango™ Assay)

This assay measures the recruitment of β-arrestin-2 to the activated D2 receptor.

-

Cell Line: HTLA cells co-transfected with a D2R-TCS-tTA construct and a β-arrestin-2-TEV protease fusion construct.

-

Protocol Overview:

-

Plate HTLA cells in 384-well plates.

-

Transfect cells with the appropriate plasmids.

-

After 24 hours, replace the medium with serum-free medium.

-

Add test compounds at various concentrations and incubate for 16-24 hours.

-

Lyse the cells and add a luciferase substrate.

-

Measure luminescence to quantify the expression of the reporter gene, which is proportional to β-arrestin recruitment.[2][3][13][14][15]

-

In Vivo Assays

Phencyclidine (PCP)-Induced Hyperlocomotion in Mice

This is a widely used preclinical model to assess the potential antipsychotic activity of a compound.

-

Animals: Male C57BL/6J mice.

-

Protocol Overview:

-

Acclimate mice to the testing room for at least 1 hour.

-

Administer UNC9994 hydrochloride or vehicle (e.g., saline) via intraperitoneal (i.p.) injection.

-

After a 30-minute pretreatment period, administer PCP (e.g., 5 mg/kg, i.p.) to induce hyperlocomotion.

-

Immediately place the mice in an open-field arena equipped with photobeams to automatically record locomotor activity.

-

Record locomotor activity (e.g., distance traveled, beam breaks) for a set period (e.g., 60-90 minutes).

-

The ability of UNC9994 to reduce PCP-induced hyperlocomotion is indicative of antipsychotic-like efficacy.[7][8][16][17][18][19]

-

Preclinical Development and Findings

In preclinical studies, UNC9994 has demonstrated antipsychotic-like activity. In the PCP-induced hyperlocomotion model, UNC9994 significantly attenuated the locomotor-stimulating effects of PCP in wild-type mice.[16] Crucially, this effect was absent in β-arrestin-2 knockout mice, providing strong evidence that the antipsychotic-like effects of UNC9994 are mediated through the β-arrestin pathway.[2][16]

Furthermore, in a genetic mouse model of schizophrenia (Grin1 knockdown mice), UNC9994 was also shown to have beneficial effects on schizophrenia-related phenotypes.[4] More recent studies have explored the combination of UNC9994 with traditional antipsychotics like haloperidol, suggesting potential synergistic effects in ameliorating schizophrenia-like behaviors in mouse models of NMDAR hypofunction.[4][14][15][20][21]

Conclusion

UNC9994 hydrochloride is a valuable pharmacological tool that has significantly contributed to our understanding of dopamine D2 receptor signaling. Its unique β-arrestin-biased agonism allows for the specific interrogation of this non-canonical signaling pathway. The data and protocols summarized in this guide provide a foundation for researchers to utilize UNC9994 in their own investigations into the complexities of dopamine signaling and the development of novel therapeutics for neuropsychiatric disorders. Further research into the long-term effects and the full therapeutic potential of β-arrestin-biased D2R ligands is warranted.

References

- 1. promega.com [promega.com]

- 2. Video: Parallel Interrogation of β-Arrestin2 Recruitment for Ligand Screening on a GPCR-Wide Scale using PRESTO-Tango Assay [jove.com]

- 3. youtube.com [youtube.com]

- 4. The Beta-Arrestin-Biased Dopamine D2 Receptor Ligand, UNC9994, Is a Partial Agonist at G-Protein-Mediated Potassium Channel Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. UNC9994 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 6. Effects of β-Arrestin-Biased Dopamine D2 Receptor Ligands on Schizophrenia-Like Behavior in Hypoglutamatergic Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Blockade of phencyclidine-induced hyperlocomotion by olanzapine, clozapine and serotonin receptor subtype selective antagonists in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Corticolimbic Dopamine Neurotransmission Is Temporally Dissociated from the Cognitive and Locomotor Effects of Phencyclidine - PMC [pmc.ncbi.nlm.nih.gov]

- 9. GloSensor™ cAMP Assay Protocol [promega.jp]

- 10. GloSensor™ Technology [worldwide.promega.com]

- 11. agilent.com [agilent.com]

- 12. promega.com [promega.com]

- 13. Measurement of β-Arrestin Recruitment at GPCRs Using the Tango Assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. Measuring GPCR Activity Using the Tango GPCR Assay on the FLIPR Tetra Fluorimetric Imaging Plate Reader System [moleculardevices.com]

- 16. Discovery of β-Arrestin–Biased Dopamine D2 Ligands for Probing Signal Transduction Pathways Essential for Antipsychotic Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Advances in the study of phencyclidine-induced schizophrenia-like animal models and the underlying neural mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Effects of Subchronic Phencyclidine (PCP) Treatment on Social Behaviors, and Operant Discrimination and Reversal Learning in C57BL/6J Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Repeated phencyclidine treatment induces negative symptom-like behavior in forced swimming test in mice: imbalance of prefrontal serotonergic and dopaminergic functions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Ågren R et al. (2018), The Beta-Arrestin-Biased Dopamine D2 Receptor L... - Paper [xenbase.org]

- 21. Combination of Haloperidol With UNC9994, β-arrestin-Biased Analog of Aripiprazole, Ameliorates Schizophrenia-Related Phenotypes Induced by NMDAR Deficit in Mice - PMC [pmc.ncbi.nlm.nih.gov]

UNC9994 Hydrochloride: A Technical Whitepaper on β-Arrestin Biased Agonism at the Dopamine D2 Receptor

Audience: Researchers, scientists, and drug development professionals.

Abstract

The development of functionally selective ligands for G protein-coupled receptors (GPCRs) represents a paradigm shift in drug discovery. This document provides a comprehensive technical overview of UNC9994 hydrochloride, a pioneering β-arrestin biased agonist for the dopamine (B1211576) D2 receptor (D2R). UNC9994, an analog of the atypical antipsychotic aripiprazole (B633), preferentially activates β-arrestin-dependent signaling pathways while minimally engaging or antagonizing the canonical G protein-dependent pathways.[1][2] This biased agonism is hypothesized to retain the therapeutic antipsychotic effects mediated by β-arrestin signaling while avoiding the motoric side effects associated with traditional D2R antagonists and G protein pathway modulation.[2][3] This whitepaper details the mechanism of action, quantitative pharmacology, key experimental protocols, and signaling pathways associated with UNC9994, positioning it as a critical chemical probe for dissecting D2R signaling and a foundational tool for developing next-generation antipsychotics.

Introduction: The Concept of Biased Agonism

Dopamine D2 receptors (D2Rs) are the primary target for most antipsychotic drugs. Traditionally, these receptors were understood to signal exclusively through Gαi/o proteins, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP).[4] However, it is now established that D2Rs can also signal through a non-canonical pathway involving β-arrestins.[5]

Biased agonism , or functional selectivity, describes the ability of a ligand to stabilize a receptor conformation that preferentially activates one signaling pathway over another (e.g., β-arrestin over G protein). UNC9994 was developed as a tool to explore the hypothesis that β-arrestin signaling is a significant contributor to antipsychotic efficacy and is protective against motoric side effects.[2][3] By selectively activating this pathway, UNC9994 and similar compounds offer a novel therapeutic strategy for schizophrenia and other psychotic disorders.

Mechanism of Action of UNC9994

UNC9994 exhibits a distinct signaling profile at the D2R. Unlike the endogenous ligand dopamine (a full agonist) or aripiprazole (a balanced partial agonist), UNC9994 was designed to be a potent partial agonist for β-arrestin-2 recruitment while simultaneously acting as an antagonist of G protein-mediated signaling.[1][2]

-

G Protein Pathway (Antagonism/Weak Partial Agonism): Initial studies using cAMP accumulation assays indicated that UNC9994 does not activate the Gαi-mediated pathway and acts as an antagonist.[2][6] However, more recent and time-resolved experiments using G protein-coupled inward rectifier (GIRK) channel activation in Xenopus oocytes have revealed that UNC9994 is a weak partial agonist at G-protein-mediated potassium channel activation.[7][8] This finding suggests that its "bias" may be more nuanced than a simple on/off switch.

-

β-Arrestin Pathway (Partial Agonism): UNC9994 potently induces the recruitment of β-arrestin-2 to the D2R.[2][9] This interaction is dependent on the presence of G protein-coupled receptor kinases (GRKs), such as GRK2, which phosphorylate the activated receptor and facilitate β-arrestin binding.[5][6] The antipsychotic-like activity of UNC9994 in animal models was found to be completely abolished in β-arrestin-2 knockout mice, confirming that its therapeutic effects are mediated through this pathway.[2][3]

Signaling Pathway Diagrams

Quantitative Data Presentation

The pharmacological profile of UNC9994 has been characterized across multiple in vitro and in vivo assays. The data below is compiled from key publications.

Table 1: In Vitro Pharmacological Profile of UNC9994

| Parameter | Receptor/Assay | Value | Species/Cell Line | Reference |

| Binding Affinity (Ki) | Dopamine D2 | 79 nM | - | [1] |

| Histamine H1 | 2.4 nM | - | [1] | |

| Serotonin 5HT2A | 25-512 nM (range) | - | [1] | |

| Serotonin 5HT2B | 25-512 nM (range) | - | [1] | |

| Serotonin 5HT2C | 25-512 nM (range) | - | [1] | |

| Serotonin 5HT1A | 25-512 nM (range) | - | [1] | |

| Functional Activity (EC50) | β-arrestin-2 Recruitment (Tango) | <10 nM | HTLA cells | [1][2] |

| β-arrestin-2 Recruitment (BRET, +GRK2) | 6.1 nM | HEK293 cells | [9] | |

| Gαi cAMP Inhibition | No agonist activity | HEK293T cells | [2][6] | |

| GIRK Channel Activation (D2R) | 185 nM | Xenopus oocytes | [7][8] | |

| GIRK Channel Activation (D3R) | 62.1 nM | Xenopus oocytes | [7] | |

| Maximal Efficacy (Emax) | β-arrestin-2 Recruitment (BRET, +GRK2) | 91% (vs. Quinpirole) | HEK293 cells | [9] |

| GIRK Channel Activation (D2R) | 14.5 - 15% (vs. Dopamine) | Xenopus oocytes | [7][8] | |

| GIRK Channel Activation (D3R) | 89.1% (vs. Dopamine) | Xenopus oocytes | [7] |

Note: UNC9994 also functions as an antagonist at 5HT2A and 5HT2B receptors and an agonist at 5HT2C and 5HT1A receptors.[1]

Table 2: In Vivo Efficacy of UNC9994 in Preclinical Models

| Model | Species | Dose(s) | Effect | Reference |

| Amphetamine-induced Hyperlocomotion | Mouse (WT) | 10 mg/kg, i.p. | Inhibited hyperlocomotion | [4] |

| Phencyclidine (PCP)-induced Hyperlocomotion | Mouse (WT) | 2.0 mg/kg, i.p. | Suppressed hyperlocomotion | [9][10] |

| PCP-induced Hyperlocomotion | Mouse (β-arrestin-2 KO) | 2.0 mg/kg, i.p. | Antipsychotic-like activity was abolished | [2][9] |

| Schizophrenia-like Phenotypes (Grin1-KD model) | Mouse | 0.25 mg/kg (with Haloperidol) | Ameliorated hyperactivity and cognitive deficits | [11][12] |

| Haloperidol-induced Vacuous Chewing Movements (VCMs) | Mouse | 10 ng/side, intrastriatal | Inhibited VCMs | [4][13] |

| Catalepsy Assessment | Mouse | - | Low propensity to induce catalepsy compared to typical antipsychotics | [2] |

Experimental Protocols

The characterization of UNC9994 relies on a suite of specialized in vitro and in vivo assays.

β-Arrestin-2 Recruitment Assays

These assays directly measure the recruitment of β-arrestin-2 to the D2R upon ligand binding.

-

Tango Assay:

-

Principle: This assay utilizes HTLA cells stably expressing the D2R fused to a transcription factor, and a β-arrestin-2 protein fused to a protease. Ligand-induced interaction brings the protease close to the receptor, cleaving the transcription factor, which then translocates to the nucleus to drive the expression of a luciferase reporter gene.

-

Method: HTLA cells are plated and incubated with varying concentrations of UNC9994. After an incubation period, the luciferase substrate is added, and luminescence is measured to quantify β-arrestin-2 recruitment.[2] Quinpirole is often used as a full agonist reference.[9]

-

-

Bioluminescence Resonance Energy Transfer (BRET) Assay:

-

Principle: BRET measures proximity between two proteins tagged with a donor (e.g., Renilla Luciferase, RLuc) and an acceptor (e.g., Green Fluorescent Protein, GFP) fluorophore. For D2R studies, D2R is tagged with one component and β-arrestin-2 with the other.

-

Method: HEK293 cells are co-transfected with constructs for D2R-RLuc, β-arrestin-2-GFP, and often GRK2 to enhance the signal.[5][6] Cells are treated with UNC9994, and upon addition of a luciferase substrate, energy transfer from the donor to the acceptor is measured if they are in close proximity (<10 nm), indicating recruitment.[5]

-

G-Protein Signaling Assays

-

cAMP Accumulation Assay:

-

Principle: This assay measures the ability of a D2R ligand to inhibit Gαi-mediated signaling. D2R activation inhibits adenylyl cyclase, preventing the conversion of ATP to cAMP.

-

Method: HEK293T cells expressing D2R and a cAMP biosensor (e.g., GloSensor-22F) are first stimulated with a compound like isoproterenol (B85558) to increase basal cAMP levels.[6] The cells are then treated with UNC9994. A reduction in the luminescent signal from the biosensor would indicate Gαi activation. UNC9994 shows no agonist activity in this assay.[2][6]

-

-

GIRK Channel Activation Assay:

-

Principle: D2R activation of the Gαi/o pathway also leads to the dissociation of the Gβγ subunit, which directly activates G protein-coupled inward rectifier potassium (GIRK) channels, causing a measurable ion current.

-

Method: Xenopus oocytes are co-injected with cRNA for D2R and GIRK channel subunits.[7] Using two-electrode voltage-clamp electrophysiology, the oocytes are held at a specific membrane potential. Application of UNC9994 induces an inward potassium current, which is measured and compared to the maximal response elicited by dopamine.[7][8] This assay revealed the weak partial agonism of UNC9994 at the G-protein pathway.[7]

-

In Vivo Behavioral Assays

-

Psychostimulant-Induced Hyperlocomotion:

-

Principle: This is a widely used preclinical model to predict the antipsychotic activity of a compound. Psychostimulants like d-amphetamine or phencyclidine (PCP) increase locomotor activity in rodents, and effective antipsychotics block this effect.

-

Method: Mice are pre-treated with vehicle or UNC9994 (e.g., 0.25 - 10 mg/kg, i.p.).[4][11] After a set time (e.g., 30 minutes), they are administered the psychostimulant (e.g., 3 mg/kg amphetamine or 6 mg/kg PCP, i.p.).[4][9] The animals are then placed in an open-field chamber, and their total distance traveled is recorded using automated activity monitors.[11]

-

-

Catalepsy Assessment:

-

Principle: This test assesses the potential for a drug to induce extrapyramidal motor side effects, a common issue with typical antipsychotics. Catalepsy is defined as a failure to correct an externally imposed posture.

-

Method: After drug administration, a mouse's front paws are placed on an elevated horizontal bar. The latency to remove both paws from the bar and move is recorded. Longer latencies indicate a higher cataleptic response. UNC9994 shows a significantly lower propensity to induce catalepsy than typical antipsychotics like haloperidol.[2]

-

Conclusion and Future Directions

UNC9994 hydrochloride has been instrumental in validating the β-arrestin signaling pathway as a viable therapeutic target for antipsychotic action. Its profile as a potent β-arrestin biased partial agonist with minimal G-protein pathway activity provides a clear distinction from previous classes of antipsychotics.[2][14] The demonstration that its antipsychotic-like effects are dependent on β-arrestin-2 in vivo offers strong evidence for this mechanism.[2][3]

While initial reports suggested a complete lack of G-protein agonism, more sensitive electrophysiological assays have refined this view, indicating weak partial agonism.[7][8] This highlights the importance of using multiple, orthogonal assays to fully characterize ligand bias.

UNC9994 remains a critical chemical probe for further elucidating the complex downstream consequences of D2R signaling. It serves as a foundational lead structure for the development of new biased ligands with optimized pharmacokinetic and pharmacodynamic properties, paving the way for safer and more effective treatments for schizophrenia and related disorders.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. pnas.org [pnas.org]

- 3. Discovery of β-arrestin-biased dopamine D2 ligands for probing signal transduction pathways essential for antipsychotic efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. New Concepts in Dopamine D2 Receptor Biased Signaling and Implications for Schizophrenia Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. projects.ctn.tecnico.ulisboa.pt [projects.ctn.tecnico.ulisboa.pt]

- 7. The Beta-Arrestin-Biased Dopamine D2 Receptor Ligand, UNC9994, Is a Partial Agonist at G-Protein-Mediated Potassium Channel Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. academic.oup.com [academic.oup.com]

- 9. Discovery of β-Arrestin–Biased Dopamine D2 Ligands for Probing Signal Transduction Pathways Essential for Antipsychotic Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Effects of β-Arrestin-Biased Dopamine D2 Receptor Ligands on Schizophrenia-Like Behavior in Hypoglutamatergic Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 11. biorxiv.org [biorxiv.org]

- 12. academic.oup.com [academic.oup.com]

- 13. Frontiers | Enhancement of adenosine A2A signaling improves dopamine D2 receptor antagonist-induced dyskinesia via β-arrestin signaling [frontiersin.org]

- 14. Discovery of G Protein-biased D2 Dopamine Receptor Partial Agonists - PMC [pmc.ncbi.nlm.nih.gov]

UNC9994 Hydrochloride: A Technical Guide to its Dopamine D2 Receptor Selectivity

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the dopamine (B1211576) D2 receptor (D2R) selectivity of UNC9994 hydrochloride, a functionally selective β-arrestin-biased agonist. The following sections provide a comprehensive overview of its binding affinity and functional potency, detailed experimental protocols for key assays, and visualizations of relevant signaling pathways and experimental workflows.

Quantitative Data Presentation: Binding Affinities and Functional Potencies

The selectivity of UNC9994 hydrochloride is characterized by its binding affinity (Ki) for the dopamine D2 receptor compared to other receptors, and its functional potency (EC50) in downstream signaling assays. UNC9994 displays a moderate binding affinity for the D2R and exhibits a significant bias towards the β-arrestin signaling pathway over the G-protein signaling pathway.[1][2][3]

| Receptor | UNC9994 Ki (nM) |

| Dopamine D2 | 79[1][2][3] |

| Dopamine D3 | High Affinity (Ki not specified)[2] |

| Dopamine D1, D4, D5 | Low Affinity[2] |

| Serotonin 5-HT1A | 512[1] |

| Serotonin 5-HT2A | 25[1] |

| Serotonin 5-HT2B | 133[1] |

| Serotonin 5-HT2C | 114[1] |

| Histamine (B1213489) H1 | 2.4[1] |

Table 1: UNC9994 Hydrochloride Binding Affinity Profile. This table summarizes the equilibrium dissociation constants (Ki) of UNC9994 for various dopamine, serotonin, and histamine receptors. Lower Ki values indicate higher binding affinity.

| Assay | UNC9994 Potency |

| D2R β-arrestin-2 Recruitment | EC50 < 10 nM[1][3] |

| D2R Gi-regulated cAMP Production | Antagonist[1][3] |

| 5-HT1A Functional Assay | Agonist[1] |

| 5-HT2A Functional Assay | Antagonist[1] |

| 5-HT2B Functional Assay | Antagonist[1] |

| 5-HT2C Functional Assay | Agonist[1] |

| H1 Functional Assay | Less potent antagonist[1] |

Table 2: UNC9994 Hydrochloride Functional Activity Profile. This table outlines the functional potency (EC50) or activity of UNC9994 in various cell-based assays.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the characterization of UNC9994 hydrochloride.

Radioligand Competition Binding Assay

This assay determines the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from its receptor.

Objective: To determine the Ki of UNC9994 at the dopamine D2 receptor.

Materials:

-

HEK293 cells stably expressing the human dopamine D2 receptor.

-

Membrane preparation buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2.

-

Assay buffer: 50 mM Tris-HCl, pH 7.4, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2.

-

Radioligand: [3H]Spiperone or another suitable D2R antagonist radioligand.

-

Unlabeled competitor: Haloperidol or another suitable D2R antagonist for determining non-specific binding.

-

Test compound: UNC9994 hydrochloride at various concentrations.

-

96-well microplates.

-

Glass fiber filters.

-

Scintillation fluid and a scintillation counter.

Protocol:

-

Membrane Preparation:

-

Culture HEK293-D2R cells to confluency.

-

Harvest cells and homogenize in ice-cold membrane preparation buffer.

-

Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

-

Centrifuge the supernatant at high speed to pellet the membranes.

-

Wash the membrane pellet with fresh buffer and resuspend in assay buffer.

-

Determine the protein concentration of the membrane preparation using a standard protein assay (e.g., BCA assay).

-

-

Binding Assay:

-

In a 96-well plate, add the following to each well in triplicate:

-

Receptor membranes (typically 10-50 µg of protein).

-

Radioligand at a concentration near its Kd (e.g., 0.1-1.0 nM [3H]Spiperone).

-

A range of concentrations of UNC9994 hydrochloride.

-

For total binding, add assay buffer instead of the test compound.

-

For non-specific binding, add a high concentration of an unlabeled competitor (e.g., 10 µM haloperidol).

-

-

Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.

-

-

Filtration and Counting:

-

Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

-

Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the UNC9994 concentration.

-

Determine the IC50 value (the concentration of UNC9994 that inhibits 50% of the specific binding of the radioligand) by fitting the data to a sigmoidal dose-response curve.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

β-Arrestin-2 Recruitment "Tango" Assay

This cell-based assay measures the recruitment of β-arrestin-2 to an activated G-protein coupled receptor (GPCR), in this case, the dopamine D2 receptor.

Objective: To determine the functional potency (EC50) and efficacy of UNC9994 in promoting the interaction between D2R and β-arrestin-2.

Materials:

-

HTLA cells (HEK293T cells stably expressing a tTA-dependent luciferase reporter and a β-arrestin-TEV fusion protein).

-

Expression plasmid for the human dopamine D2 receptor fused to a TEV protease cleavage site and a transcription factor (D2-TCS-tTA).

-

Transfection reagent.

-

Cell culture medium and supplements.

-

UNC9994 hydrochloride at various concentrations.

-

Luciferase assay reagent.

-

Luminometer.

Protocol:

-

Cell Culture and Transfection:

-

Culture HTLA cells in appropriate media.

-

Transfect the cells with the D2-TCS-tTA expression plasmid using a suitable transfection reagent.

-

Allow the cells to express the receptor construct for 24-48 hours.

-

-

Assay Procedure:

-

Plate the transfected cells in 96-well or 384-well white, clear-bottom plates.

-

Incubate the cells overnight.

-

Add varying concentrations of UNC9994 hydrochloride to the wells. Include a positive control (e.g., a known D2R agonist like quinpirole) and a negative control (vehicle).

-

Incubate the plates for 16-24 hours at 37°C.

-

-

Luminescence Measurement:

-

Remove the cell culture medium.

-

Add luciferase assay reagent to each well to lyse the cells and provide the substrate for the luciferase enzyme.

-

Measure the luminescence signal using a luminometer.

-

-

Data Analysis:

-

Plot the luminescence signal against the logarithm of the UNC9994 concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the EC50 (the concentration of UNC9994 that produces 50% of the maximal response) and the Emax (the maximal response).

-

Gi-Mediated cAMP Production GloSensor™ Assay

This assay measures changes in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels in response to GPCR activation. For Gi-coupled receptors like D2R, activation leads to an inhibition of adenylyl cyclase and a decrease in cAMP levels.

Objective: To assess the effect of UNC9994 on the Gi-mediated signaling pathway of the D2 receptor.

Materials:

-

HEK293T cells.

-

Expression plasmid for the human dopamine D2 receptor.

-

GloSensor™-22F cAMP Plasmid.

-

Transfection reagent.

-

Cell culture medium and supplements.

-

GloSensor™ cAMP Reagent.

-

Isoproterenol (B85558) or forskolin (B1673556) (to stimulate cAMP production).

-

UNC9994 hydrochloride at various concentrations.

-

Luminometer.

Protocol:

-

Cell Culture and Transfection:

-

Co-transfect HEK293T cells with the D2 receptor expression plasmid and the GloSensor™-22F cAMP Plasmid.

-

Plate the transfected cells in 96-well or 384-well white, clear-bottom plates and incubate for 24-48 hours.

-

-

Assay Procedure:

-

Equilibrate the cells with the GloSensor™ cAMP Reagent in a suitable buffer for approximately 2 hours at room temperature.

-

Treat the cells with varying concentrations of UNC9994 hydrochloride.

-

Stimulate the cells with a fixed concentration of isoproterenol or forskolin to increase basal cAMP levels.

-

Incubate for 15-30 minutes.

-

-

Luminescence Measurement:

-

Measure the luminescence signal using a luminometer. A decrease in luminescence indicates a reduction in cAMP levels.

-

-

Data Analysis:

-

Plot the percentage of inhibition of the stimulated cAMP response against the logarithm of the UNC9994 concentration.

-

Determine if UNC9994 acts as an agonist (inhibits cAMP production on its own), an antagonist (blocks the effect of a known agonist), or has no effect on the Gi pathway. The search results indicate UNC9994 is an antagonist in this pathway.[1][3]

-

Mandatory Visualizations

The following diagrams, created using the DOT language for Graphviz, illustrate key concepts related to UNC9994's mechanism of action and the experimental procedures used to characterize it.

Caption: D2R Signaling Pathways with UNC9994.

Caption: Radioligand Binding Assay Workflow.

References

UNC9994 Hydrochloride: A Technical Guide to a Functionally Selective Aripiprazole Analog

For Researchers, Scientists, and Drug Development Professionals

Introduction

UNC9994 hydrochloride is a novel analog of the atypical antipsychotic aripiprazole (B633), distinguished by its unique pharmacological profile as a functionally selective, β-arrestin-biased agonist at the dopamine (B1211576) D2 receptor (D2R).[1] Unlike aripiprazole, which exhibits partial agonism at both G-protein and β-arrestin signaling pathways, UNC9994 selectively activates β-arrestin-2 recruitment to the D2R while acting as an antagonist of G-protein (Gi)-regulated cAMP production.[1] This biased agonism presents a promising avenue for the development of antipsychotics with potentially improved efficacy and reduced side-effect profiles, particularly concerning extrapyramidal symptoms. This technical guide provides an in-depth overview of UNC9994 hydrochloride, focusing on its comparative pharmacology with aripiprazole, detailed experimental protocols for its characterization, and visualization of its mechanism of action.

Comparative Pharmacology: UNC9994 vs. Aripiprazole

The functional selectivity of UNC9994 is most evident when comparing its binding affinities and functional activities at key central nervous system receptors alongside aripiprazole. The following tables summarize the quantitative data from various in vitro assays.

Dopamine Receptor Binding Affinity and Functional Activity

| Compound | Receptor | Binding Affinity (Ki, nM) | Functional Assay | Potency (EC50, nM) | Efficacy (Emax, % of control) |

| UNC9994 | D2 | 79[1] | β-arrestin-2 Recruitment (Tango) | <10[1] | 91% (vs. Quinpirole) |

| Gαi-mediated cAMP Inhibition | - | No agonist activity | |||

| D3 | - | G-protein-dependent GIRK activation | 62.1[2] | 89.1% (vs. Dopamine)[2] | |

| Aripiprazole | D2 | 0.34[3] | β-arrestin-2 Recruitment (Tango) | 2.4 | 73% (vs. Quinpirole) |

| Gαi-mediated cAMP Inhibition | 38 | 51% (vs. Quinpirole) | |||

| D3 | 0.8[3] | - | - | Partial agonist | |

| D4 | 44[3] | - | - | Partial agonist[3] |

Serotonin and Other Receptor Binding Affinities

| Compound | Receptor | Binding Affinity (Ki, nM) | Functional Activity |

| UNC9994 | 5-HT1A | 25-512[1] | Agonist[1] |

| 5-HT2A | 25-512[1] | Antagonist[1] | |

| 5-HT2B | 25-512[1] | Antagonist[1] | |

| 5-HT2C | 25-512[1] | Agonist[1] | |

| H1 | 2.4[1] | Antagonist[1] | |

| Aripiprazole | 5-HT1A | 1.7[3] | Partial agonist[3] |

| 5-HT2A | 3.4[3] | Antagonist[3] | |

| 5-HT2C | 15[3] | Partial agonist[3] | |

| 5-HT7 | 39[3] | - | |

| α1-adrenergic | 57[3] | - | |

| H1 | 61[3] | - |

Signaling Pathways and Experimental Workflows

The diagrams below illustrate the differential signaling of the D2 receptor when activated by aripiprazole versus UNC9994, and a typical experimental workflow for evaluating UNC9994 in a preclinical model of schizophrenia.

Experimental Protocols

In Vitro Assays

1. β-Arrestin-2 Recruitment Tango Assay

This assay measures the recruitment of β-arrestin-2 to an activated D2 receptor.

-

Cell Line: HTLA cells stably expressing a β-arrestin-TEV protease fusion and a tetracycline (B611298) transactivator-driven luciferase reporter.

-

Protocol:

-

Seed HTLA cells in 15 cm dishes in DMEM with 10% FBS.

-

Transfect cells with a construct encoding the D2 receptor fused to a TEV cleavage site and a transcription factor.

-

After 24 hours, wash the cells with PBS and resuspend in assay medium (DMEM with 1% dialyzed FBS).

-

Plate 20,000 cells per well in a 384-well white, clear-bottom plate and incubate for at least 4 hours.

-

Add UNC9994, aripiprazole, or control compounds at various concentrations.

-

Incubate for 16 hours at 37°C in 5% CO2.

-

Add Bright-Glo luciferase substrate.

-

Measure luminescence using a plate reader.

-

Analyze data using a non-linear regression to determine EC50 and Emax values.

-

2. Gαi-Mediated cAMP Inhibition (GloSensor™ Assay)

This assay quantifies the inhibition of cAMP production following D2 receptor activation.

-

Cell Line: HEK293T cells co-expressing the D2 receptor and the pGloSensor™-22F cAMP plasmid.

-

Protocol:

-

Plate HEK293T cells in a 6-well plate and transfect with D2R and pGloSensor™-22F plasmids.

-

After 24 hours, detach cells and resuspend in CO2-independent medium containing 10% FBS and 2% v/v GloSensor™ cAMP Reagent.

-

Incubate for 2 hours at room temperature in the dark.

-

Dispense 10,000 cells per well into a 384-well white plate.

-

Add UNC9994, aripiprazole, or control compounds.

-

Add isoproterenol (B85558) (a β-adrenergic agonist that increases cAMP) to stimulate adenylyl cyclase.

-

Measure luminescence immediately and kinetically for 15-20 minutes.

-

Calculate the inhibition of the isoproterenol-induced signal to determine agonist/antagonist activity.

-

In Vivo and Ex Vivo Protocols

1. MK-801-Induced Hyperlocomotion Model in Mice

This model is used to assess the antipsychotic-like potential of compounds.[4]

-

Animals: Male C57BL/6J mice.

-

Drug Preparation and Administration:

-

Dissolve UNC9994 hydrochloride in a vehicle of 0.8% glacial acetic acid in 15% hydroxypropyl β-cyclodextrin in sterile water.[5]

-

Dissolve MK-801 in 0.9% saline.[6]

-

Administer UNC9994 (e.g., 0.25 mg/kg) or vehicle intraperitoneally (i.p.) 30 minutes before MK-801.[4]

-

Administer MK-801 (e.g., 0.15 mg/kg) or saline i.p. immediately before placing the animals in the test apparatus.[4][6]

-

-

Behavioral Assessment (Open Field Test):

-

Place mice individually in an open field arena (e.g., 40 x 40 cm).

-

Record locomotor activity (distance traveled, rearing, etc.) for 60 minutes using an automated tracking system.

-

Analyze the data in time bins (e.g., 5 minutes) to assess the time course of drug effects.

-

2. Western Blot for pAkt/Akt and pGSK-3β/GSK-3β in Mouse Brain Tissue

This protocol is used to measure changes in downstream signaling molecules following drug treatment.

-

Tissue Preparation:

-

Euthanize mice at a specified time after behavioral testing.

-

Rapidly dissect brain regions of interest (e.g., prefrontal cortex, striatum) on ice.

-

Homogenize tissue in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C.

-

Collect the supernatant and determine protein concentration using a BCA assay.

-

-

Western Blotting:

-

Denature protein lysates in Laemmli buffer at 95°C for 5 minutes.

-

Separate 20-30 µg of protein per lane on an 8-12% SDS-PAGE gel.

-

Transfer proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or bovine serum albumin in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

-

Incubate with primary antibodies against pAkt (Ser473), Akt, pGSK-3β (Ser9), and GSK-3β overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash again and detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

Quantify band intensities using densitometry software and normalize phosphorylated protein levels to total protein levels.

-

Conclusion

UNC9994 hydrochloride represents a significant advancement in the exploration of biased agonism at the dopamine D2 receptor. Its distinct mechanism of action, characterized by selective activation of the β-arrestin pathway, offers a valuable tool for dissecting the complex signaling cascades underlying the therapeutic effects and side effects of antipsychotic drugs. The data and protocols presented in this guide are intended to facilitate further research into UNC9994 and other functionally selective ligands, with the ultimate goal of developing safer and more effective treatments for schizophrenia and related neuropsychiatric disorders.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. The Beta-Arrestin-Biased Dopamine D2 Receptor Ligand, UNC9994, Is a Partial Agonist at G-Protein-Mediated Potassium Channel Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. droracle.ai [droracle.ai]

- 4. biorxiv.org [biorxiv.org]

- 5. Combination of Haloperidol With UNC9994, β-arrestin-Biased Analog of Aripiprazole, Ameliorates Schizophrenia-Related Phenotypes Induced by NMDAR Deficit in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Frontiers | Behavioral features and disorganization of oscillatory activity in C57BL/6J mice after acute low dose MK-801 administration [frontiersin.org]

UNC9994 Hydrochloride: A Technical Guide to its Signal Transduction Pathway

For Researchers, Scientists, and Drug Development Professionals

Abstract

UNC9994 hydrochloride is a novel, functionally selective ligand for the dopamine (B1211576) D2 receptor (D2R). As an analog of aripiprazole (B633), it exhibits a unique signaling profile, acting as a potent β-arrestin-biased partial agonist while simultaneously being an antagonist of Gαi/o-mediated signaling. This biased agonism presents a promising avenue for the development of new therapeutics, particularly in the realm of neuropsychiatric disorders, by potentially separating desired clinical effects from unwanted side effects associated with conventional D2R ligands. This technical guide provides an in-depth overview of the UNC9994 hydrochloride signal transduction pathway, supported by quantitative data, detailed experimental protocols, and pathway visualizations.

Introduction to UNC9994 Hydrochloride

UNC9994 is a synthetic compound that has emerged from the exploration of the aripiprazole scaffold.[1] It is characterized by its functional selectivity, or biased agonism, at the dopamine D2 receptor.[2] Unlike traditional D2R agonists that activate both G protein-dependent and β-arrestin-dependent signaling pathways, or antagonists that block both, UNC9994 preferentially engages the β-arrestin pathway.[2][3] Specifically, it acts as a partial agonist for the recruitment of β-arrestin-2 to the D2R while showing no agonist activity in assays measuring Gαi/o protein activation, such as the inhibition of cyclic AMP (cAMP) production.[3][4] This unique pharmacological profile makes UNC9994 a valuable tool for dissecting the distinct roles of these two major D2R signaling cascades and a potential lead compound for novel antipsychotics with improved side-effect profiles.[1][2]

Core Signaling Pathway: Dopamine D2 Receptor

The dopamine D2 receptor is a G protein-coupled receptor (GPCR) that plays a crucial role in various physiological processes, including motor control, motivation, and cognition. Upon activation by its endogenous ligand dopamine, or by synthetic ligands like UNC9994, the D2R can initiate signaling through two principal pathways: the canonical G protein pathway and the non-canonical β-arrestin pathway.

G Protein-Mediated Signaling

The D2R canonically couples to inhibitory G proteins of the Gαi/o family.[5] Activation of this pathway leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular levels of the second messenger cAMP.[6] This pathway is also responsible for the activation of G protein-coupled inwardly-rectifying potassium (GIRK) channels.[6] UNC9994 is notable for its lack of agonism at this G protein-mediated pathway; in fact, it acts as an antagonist to Gαi-regulated cAMP production.[2][7] However, some studies have shown it to be a weak partial agonist for GIRK channel activation.[6][8]

β-Arrestin-Mediated Signaling

Following agonist binding and G protein-coupled receptor kinase (GRK)-mediated phosphorylation of the D2R, β-arrestins (specifically β-arrestin-2) are recruited to the receptor.[6] This recruitment not only desensitizes G protein signaling but also initiates a distinct wave of signal transduction.[3] This β-arrestin-dependent signaling cascade involves the activation of downstream effectors such as Akt and glycogen (B147801) synthase kinase-3 (GSK-3).[9][10] UNC9994 is a partial agonist for the recruitment of β-arrestin-2 to the D2R.[3][7] The antipsychotic-like effects of UNC9994 observed in preclinical models are dependent on this β-arrestin-2 signaling, as these effects are abolished in β-arrestin-2 knockout mice.[1][2]

Quantitative Pharmacological Data

The following tables summarize the key in vitro pharmacological parameters of UNC9994 hydrochloride.

Table 1: Receptor Binding Affinities (Ki) of UNC9994

| Receptor | Ki (nM) |

| Dopamine D2 | 79[1][7] |

| Dopamine D3 | 17[7] |

| Dopamine D4 | 138[7] |

| Serotonin 5-HT1A | - |

| Serotonin 5-HT2A | 140[7] |

| Serotonin 5-HT2B | 25[7] |

| Serotonin 5-HT2C | 512[7] |

| Histamine H1 | 2.1[7] |

Data compiled from multiple sources.[1][7]

Table 2: Functional Activity of UNC9994 at the Dopamine D2 Receptor

| Assay | Parameter | Value |

| β-arrestin-2 Recruitment (Tango Assay) | EC50 | <10 nM[1][7] |

| Emax | 91%[1][3] | |

| β-arrestin-2 Translocation (20h stimulation) | EC50 | 448 nM[3][11] |

| Emax | 64%[3][11] | |

| Gαi-mediated cAMP Inhibition | Agonist Activity | None[3][4] |

| GIRK Channel Activation | EC50 | 185 nM[8] |

| Emax | 15%[8] |

EC50: Half-maximal effective concentration; Emax: Maximum effect relative to a full agonist. Data compiled from multiple sources.[1][3][4][7][8][11]

Signaling Pathway and Experimental Workflow Visualizations

The following diagrams illustrate the biased signaling of UNC9994 and a typical experimental workflow.

Caption: UNC9994 biased signaling at the D2R.

Caption: Workflow for a β-arrestin recruitment assay.

Key Experimental Protocols

β-Arrestin-2 Recruitment Tango Assay

This assay is used to quantify the recruitment of β-arrestin-2 to the D2R upon ligand binding.

-

Cell Line: HTLA cells, which are HEK293T cells stably expressing a tTA-dependent luciferase reporter and a β-arrestin-2-TEV protease fusion protein.

-

Methodology:

-

Cells are transfected with a construct encoding the D2R fused to a C-terminal V2 vasopressin receptor tail followed by a TEV protease cleavage site and the transcription factor tTA.

-

Transfected cells are plated in 384-well plates.

-

UNC9994 or control compounds are added at various concentrations.

-

Following incubation, the luciferase substrate is added, and luminescence is measured.

-

Data are normalized to the response of a full agonist to determine EC50 and Emax values.[12]

-

Gαi-Mediated cAMP Production Assay (GloSensor)

This assay measures the inhibition of cAMP production, a hallmark of Gαi/o activation.

-

Cell Line: HEK293T cells.

-

Methodology:

-

Cells are co-transfected with a D2R expression plasmid and a GloSensor-22F cAMP plasmid.

-

Transfected cells are plated in 384-well plates and incubated with GloSensor cAMP reagent.

-

Cells are stimulated with isoproterenol (B85558) to increase basal cAMP levels.

-

UNC9994 or control compounds are added, and luminescence is measured over time.

-

A decrease in luminescence indicates inhibition of cAMP production.[3][4]

-

In Vivo Phencyclidine (PCP)-Induced Hyperlocomotion

This animal model is used to assess the antipsychotic-like potential of compounds.

-

Animal Model: Wild-type and β-arrestin-2 knockout mice.

-

Methodology:

-

Mice are habituated to the testing environment (e.g., open field arena).

-

UNC9994 (e.g., 2 mg/kg, i.p.) or vehicle is administered.

-

After a pretreatment period (e.g., 30 minutes), PCP (e.g., 6 mg/kg, i.p.) is administered to induce hyperlocomotion.

-

Locomotor activity is recorded and quantified.

-

A reduction in PCP-induced hyperlocomotion by UNC9994 in wild-type mice, and the absence of this effect in knockout mice, demonstrates the β-arrestin-2 dependency of its antipsychotic-like activity.[1][13]

-

Conclusion

UNC9994 hydrochloride represents a significant advancement in the field of D2R pharmacology. Its ability to selectively activate the β-arrestin signaling pathway while antagonizing the G protein pathway provides a powerful tool for elucidating the distinct physiological and pathological roles of these two signaling arms. The preclinical data demonstrating its antipsychotic-like efficacy, which is dependent on β-arrestin-2, suggests that biased agonism at the D2R is a viable strategy for developing novel therapeutics for schizophrenia and other neuropsychiatric disorders with potentially fewer motor and metabolic side effects. Further research into the downstream effectors of UNC9994-mediated β-arrestin signaling will be crucial for a complete understanding of its mechanism of action and for the rational design of next-generation biased GPCR ligands.

References

- 1. pnas.org [pnas.org]

- 2. Discovery of β-arrestin-biased dopamine D2 ligands for probing signal transduction pathways essential for antipsychotic efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Discovery of β-Arrestin–Biased Dopamine D2 Ligands for Probing Signal Transduction Pathways Essential for Antipsychotic Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. projects.ctn.tecnico.ulisboa.pt [projects.ctn.tecnico.ulisboa.pt]

- 5. researchgate.net [researchgate.net]

- 6. The Beta-Arrestin-Biased Dopamine D2 Receptor Ligand, UNC9994, Is a Partial Agonist at G-Protein-Mediated Potassium Channel Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. academic.oup.com [academic.oup.com]

- 9. academic.oup.com [academic.oup.com]

- 10. Effects of β-Arrestin-Biased Dopamine D2 Receptor Ligands on Schizophrenia-Like Behavior in Hypoglutamatergic Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Discovery of G Protein-biased D2 Dopamine Receptor Partial Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 13. medchemexpress.com [medchemexpress.com]

Unveiling the Off-Target Profile of UNC9994 Hydrochloride: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

UNC9994 hydrochloride, an analog of the atypical antipsychotic aripiprazole, has garnered significant interest as a functionally selective, β-arrestin-biased agonist at the dopamine (B1211576) D2 receptor (D2R).[1][2] Its unique mechanism of action, which preferentially activates β-arrestin signaling pathways over the canonical G-protein-mediated cascade, presents a promising avenue for the development of novel therapeutics with potentially improved side-effect profiles.[1][3] However, a thorough understanding of a compound's off-target interactions is paramount for advancing its preclinical and clinical development. This technical guide provides a comprehensive overview of the known off-target effects of UNC9994 hydrochloride, presenting quantitative binding data, functional activity at non-D2R targets, and an outline of the experimental methodologies used for their characterization.

Off-Target Binding Profile

UNC9994 hydrochloride has been profiled against a panel of G-protein coupled receptors (GPCRs), revealing notable binding affinities at several non-D2R sites. The following table summarizes the quantitative binding data (Ki, inhibition constant) for UNC9994 at these off-target receptors.

| Receptor Subtype | Binding Affinity (Ki, nM) |

| Dopamine Receptors | |

| D2 | 79[1] |

| D3 | 17[1] |

| D4 | 138[1] |

| Serotonin (5-HT) Receptors | |

| 5-HT1A | Data not available |

| 5-HT1F | 26[1] |

| 5-HT2A | 140[1] |

| 5-HT2B | 25[1] |

| 5-HT2C | 512[1] |

| Histamine (B1213489) Receptors | |

| H1 | 2.1[1] |

Functional Activity at Off-Target Receptors

Beyond binding affinity, the functional consequences of UNC9994 interaction with its off-target receptors have been investigated. These studies reveal a complex pharmacological profile, with UNC9994 acting as an antagonist at some receptors and an agonist at others.

| Receptor Subtype | Functional Activity |

| Dopamine Receptors | |

| D3 | Weak partial agonist for G-protein-mediated GIRK channel activation[2] |

| Serotonin (5-HT) Receptors | |

| 5-HT2A | Antagonist[1] |

| 5-HT2B | Antagonist[1] |

| 5-HT2C | Agonist[1] |

| Histamine Receptors | |

| H1 | Antagonist[1] |

Kinase Profile